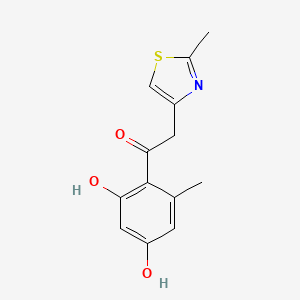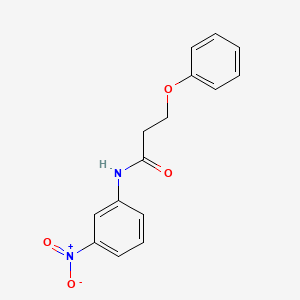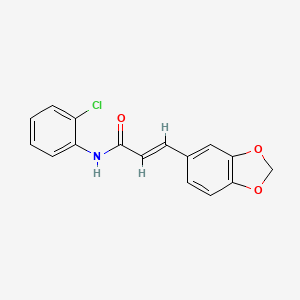![molecular formula C20H21N3O4 B5551903 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, including cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride and other related procedures. These methods lead to the formation of compounds with significant bioactivity, indicating the potential utility of such synthetic approaches for developing compounds with desired biological properties (Jin et al., 2006).
Molecular Structure Analysis
Molecular structure characterization often involves a combination of elemental analysis, IR, ^1H NMR, ^13C NMR, and sometimes X-ray crystallography. For instance, compound 3i, a related derivative, was provided with X-ray crystallographic data, which is crucial for confirming the structure of synthesized compounds and understanding their three-dimensional conformation (Jin et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazole derivatives includes their interaction with various reagents under different conditions. These interactions are pivotal for the synthesis of targeted compounds and elucidating their chemical properties. For example, the reaction of methyl (2-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)acetate with N,N-dimethylformamide dimethyl acetal demonstrates the compound's reactivity and is a step towards synthesizing more complex derivatives (Chen et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding how these compounds interact in biological systems and for their formulation in potential pharmaceutical applications. The detailed physical properties of these compounds are determined after synthesis and purification, aiding in the assessment of their stability and solubility.
Chemical Properties Analysis
The chemical properties of these compounds, including their stability under various conditions and reactivity with different chemical reagents, are critical for their potential application in drug development. Studies on related compounds have shown that they possess significant antimicrobial and hemolytic activity, highlighting the importance of chemical properties in determining biological activity (Gul et al., 2017).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with the 1,3,4-oxadiazole moiety, similar to the compound , have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Gul et al. (2017) detailed the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides. These compounds demonstrated variable antimicrobial activity against selected microbial species, highlighting their potential as leads for antimicrobial drug development Gul et al., 2017.
Enzyme Inhibition
Another area of interest is enzyme inhibition, where similar compounds have shown promise. Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, which exhibited significant α-glucosidase inhibitory activity. This suggests their potential as therapeutic agents for diseases like diabetes Iftikhar et al., 2019.
Anticancer Activity
The 1,3,4-oxadiazole derivatives have also been investigated for their anticancer properties. A study by Jin et al. (2006) synthesized 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, which displayed antiproliferative activities against various cancer cell lines, indicating their potential as anticancer agents Jin et al., 2006.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23(13-18-21-20(22-27-18)15-7-5-4-6-8-15)19(24)12-14-9-10-16(25-2)17(11-14)26-3/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFIAVZHCUUANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5551846.png)
![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)


![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)
![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)
![1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)


